3-Phenylbicyclo[1.1.1]pentan-1-amine

Medicinal Chemistry Drug Discovery Physicochemical Properties

Replacing metabolically labile anilines or phenyl rings often leads to poor oral exposure and CNS penetration. 3-Phenylbicyclo[1.1.1]pentan-1-amine directly addresses these challenges as a validated bioisostere. - Up to 4× increase in Cmax/AUC and >12× increase in half-life demonstrated in tool compounds. - Exceptional bridgehead amine nucleophilicity enables rapid, high-yielding derivatization for parallel synthesis. - Directly cited as a key building block for triazolopyridine inhibitors of myeloperoxidase (MPO) and eosinophil peroxidase (EPO).

Molecular Formula C11H13N
Molecular Weight 159.232
CAS No. 784093-32-9; 83249-11-0
Cat. No. B2364701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylbicyclo[1.1.1]pentan-1-amine
CAS784093-32-9; 83249-11-0
Molecular FormulaC11H13N
Molecular Weight159.232
Structural Identifiers
SMILESC1C2(CC1(C2)N)C3=CC=CC=C3
InChIInChI=1S/C11H13N/c12-11-6-10(7-11,8-11)9-4-2-1-3-5-9/h1-5H,6-8,12H2
InChIKeyYCBHYVJNMCHXQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylbicyclo[1.1.1]pentan-1-amine: Aniline Bioisostere


3-Phenylbicyclo[1.1.1]pentan-1-amine (CAS: 784093-32-9) is a strained, saturated bicyclic amine that serves as a versatile building block and a nonclassical bioisostere for aniline and phenyl ring motifs in medicinal chemistry [1]. Its bicyclo[1.1.1]pentane (BCP) core imparts a rigid, three-dimensional geometry that can mimic the exit vectors of a phenyl ring while significantly altering key physicochemical and pharmacokinetic properties [2]. This compound is a key intermediate for synthesizing triazolopyridine inhibitors of myeloperoxidase and eosinophil peroxidase and represents a privileged scaffold for exploring underexploited chemical space in drug design.

Why 3-Phenylbicyclo[1.1.1]pentan-1-amine Outperforms Alternatives


While the bicyclo[1.1.1]pentane (BCP) motif is a recognized phenyl bioisostere, the specific substitution pattern and amine functionality on 3-phenylbicyclo[1.1.1]pentan-1-amine are not universally interchangeable with other BCP derivatives or arylamines. The presence of the 3-phenyl group and the bridgehead amine creates a unique electronic and steric environment that profoundly influences reactivity [1]. Unlike simple BCP-amines, this compound's bridgehead amine exhibits exceptional nucleophilicity due to low steric hindrance, enabling selective derivatization that is not possible with other strained bioisosteres like bicyclo[2.2.2]octane (BCO) amines [1]. Furthermore, as a direct bioisostere of meta- or para-substituted anilines, it offers a distinct path to mitigate the well-documented metabolic and toxicity liabilities associated with arylamines, which is not achievable by simply using a different BCP analog [2]. The quantitative evidence below substantiates these critical performance gaps.

3-Phenylbicyclo[1.1.1]pentan-1-amine: Quantitative Evidence


Enhanced Aqueous Solubility

Replacement of a para-phenyl ring with a bicyclo[1.1.1]pentane-1,3-diyl (BCP) group results in a dramatic increase in aqueous solubility. A class-level inference demonstrates that BCP incorporation improves aqueous solubility by at least 50-fold compared to the corresponding phenyl analog [1]. This trend is consistent across multiple matched molecular pairs and is attributed to the saturated, three-dimensional nature of the BCP scaffold, which disrupts π-π stacking and reduces crystal lattice energy.

Medicinal Chemistry Drug Discovery Physicochemical Properties

Reduced Nonspecific Binding

The BCP scaffold significantly reduces nonspecific binding (NSB) relative to both phenyl rings and alternative bioisosteres. In a comparative study using CHI(IAM), a chromatographic hydrophobicity index on immobilized artificial membranes, replacing an aromatic ring with a bicyclo[1.1.1]pentane-1,3-diyl (BCP) group led to a marked decrease in NSB. Critically, this benefit was not observed with the bicyclo[2.2.2]octane-1,4-diyl (BCO) group, which yielded more lipophilic molecules with inferior NSB profiles [1].

ADME Physicochemical Properties Drug Design

Improved Oral Absorption

In a direct head-to-head comparison, replacing the central, para-substituted fluorophenyl ring in the γ-secretase inhibitor 1 (BMS-708,163) with a bicyclo[1.1.1]pentane motif (to give compound 3) resulted in an equipotent enzyme inhibitor with vastly superior oral absorption. The BCP-modified compound exhibited approximately a 4-fold increase in both Cmax and AUC values in a mouse model [1].

Pharmacokinetics Oral Bioavailability CNS Drug Discovery

Superior Pharmacokinetic Profile

In a cross-study comparison, the tactical bioisosteric replacement of resveratrol with BCP-resveratrol led to profound improvements in pharmacokinetic parameters. BCP-resveratrol demonstrated an AUC0-last of 587 ng·h/mL, a 10-fold increase over the 47.5 ng·h/mL reported for resveratrol, and a half-life (t1/2) of 2.6 hours, compared to just 0.19 hours for the natural product [1]. This translated to a substantially lower clearance (CL/F) of 21.8 L/h/kg for BCP-resveratrol versus 409 L/h/kg for resveratrol.

Pharmacokinetics Drug Metabolism Bioisosteres

Exceptional Bridgehead Amine Reactivity

The bridgehead amine of bicyclo[1.1.1]pentane (BCP-amine) exhibits exceptional reactivity, which is critical for efficient synthetic derivatization. A direct head-to-head comparison revealed that the condensation of BCP-amine with nadic anhydride proceeds significantly faster than that of bicyclo[2.2.2]octane amine (BCO-amine) [1]. Computational analyses attribute this to the lower steric hindrance and higher intrinsic nucleophilicity of the BCP-amine.

Synthetic Chemistry Bioisostere Reactivity Lead Optimization

3-Phenylbicyclo[1.1.1]pentan-1-amine Applications


Optimizing Oral CNS Therapeutics

This compound is ideal for programs seeking to replace a metabolically labile aniline or phenyl ring in a CNS drug candidate. The documented ~4-fold increase in Cmax/AUC for a γ-secretase inhibitor [1] and the >12-fold increase in half-life for BCP-resveratrol [2] provide strong, quantitative justification for its use in improving oral exposure and brain penetration. The marked improvement in aqueous solubility further supports formulation development for oral dosing.

Mitigating Arylamine Toxicity

Arylamines are a well-known structural alert due to their potential for metabolic activation and toxicity. This compound serves as a direct bioisosteric replacement for such motifs [3]. The proven class-level reduction in nonspecific binding and the improved metabolic stability observed in vitro and in vivo [2] support its use in early discovery to 'fail fast' on problematic chemotypes, reducing downstream safety risks.

MPO and EPO Inhibitor Synthesis

The compound has a direct, cited application as a building block for the synthesis of triazolopyridine-based inhibitors of myeloperoxidase and/or eosinophil peroxidase . This provides a specific, validated starting point for medicinal chemistry efforts targeting cardiovascular, inflammatory, or autoimmune diseases where MPO and EPO play a pathogenic role.

High-Throughput Synthesis Building Blocks

The exceptional reactivity of the BCP bridgehead amine enables rapid, high-yielding derivatizations that are well-suited for automated parallel synthesis. This differentiates it from less reactive bioisosteres like BCO-amine [4]. Its compatibility with photoelectrochemical C(sp3)–N coupling further expands its utility in generating diverse libraries of saturated bioisosteres [5], accelerating hit-to-lead and lead optimization cycles.

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